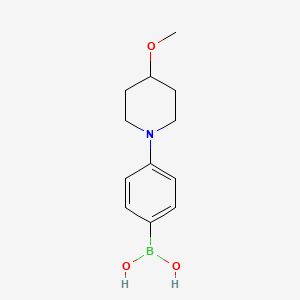

4-(4-Methoxypiperidin-1-yl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIUVIJYKGVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(4-Methoxypiperidin-1-yl)phenylboronic acid chemical structure and properties

An In-depth Technical Guide to 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid: A Key Building Block in Modern Drug Discovery

Introduction

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology offers a robust and versatile route to biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this important class of reagents, this compound emerges as a highly valuable and functionalized building block. Its structure combines the reactive boronic acid moiety with a saturated heterocyclic system—the 4-methoxypiperidine group—which is a prevalent feature in many biologically active molecules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, with a particular focus on its strategic importance for researchers and scientists in the field of drug development.

Chemical Structure and Identifiers

The molecular architecture of this compound consists of a phenylboronic acid core where the para-position is substituted with a 4-methoxypiperidine ring via a nitrogen-carbon bond. This specific arrangement provides a unique combination of reactivity and structural complexity.

| Identifier | Value |

| IUPAC Name | (4-(4-methoxypiperidin-1-yl)phenyl)boronic acid |

| CAS Number | 1228182-84-0[3] |

| Molecular Formula | C₁₂H₁₈BNO₃[3] |

| Molecular Weight | 235.09 g/mol [3] |

| SMILES | CO[C@H]1CCN(CC1)C2=CC=C(C=C2)B(O)O |

| InChI Key | OB(C1=CC=C(N2CCC(OC)CC2)C=C1)(O)O |

Physicochemical Properties and Handling

Understanding the physicochemical properties of a reagent is critical for its effective use and storage. While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available from commercial suppliers.

| Property | Description | Source |

| Appearance | Expected to be a solid, typically white to off-white powder. | General knowledge of arylboronic acids |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] | Inferred from similar compounds |

| Melting Point | Data not specified in available literature. | - |

| Stability | Stable under normal conditions.[6] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating. | General knowledge of arylboronic acids |

Safety, Handling, and Storage

As with all chemical reagents, proper handling of this compound is essential. Based on safety data for analogous boronic acids, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

-

Handling: Avoid contact with skin and eyes.[9] After handling, wash hands thoroughly.[6][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[7][8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[7]

Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves a lithium-halogen exchange followed by quenching with a borate ester. The following represents a robust and logical protocol for the preparation of this compound.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via lithiation and borylation.

Detailed Experimental Protocol

This protocol is based on established methodologies for synthesizing similar arylboronic acids.[11]

-

Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add the starting material, 1-(4-bromophenyl)-4-methoxypiperidine, and dissolve it in anhydrous tetrahydrofuran (THF).

-

Rationale: Anhydrous and inert conditions are critical because the organolithium intermediate formed in the next step is extremely reactive towards water and oxygen.

-

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via a syringe. Stir the mixture at this temperature for 1 hour.

-

Rationale: The low temperature is essential to control the exothermic lithium-halogen exchange reaction and to maintain the stability of the resulting aryllithium species, preventing unwanted side reactions.

-

-

Borylation: While maintaining the temperature at -78 °C, slowly add triisopropyl borate to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Rationale: Triisopropyl borate serves as the electrophilic boron source. The aryllithium intermediate nucleophilically attacks the boron atom. Warming to room temperature ensures the reaction goes to completion.

-

-

Aqueous Workup and Isolation: Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step hydrolyzes the borate ester to the desired boronic acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Rationale: The acidic workup is a crucial final step. It protonates the borate complex, leading to the formation of the B(OH)₂ group and liberating the final product.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[2][4]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Rationale: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide. The choice of catalyst, ligand, and base is crucial and often needs to be optimized for specific substrates to achieve high yields.[12]

-

-

Solvent and Reaction: Add a degassed solvent system, typically a mixture like toluene/ethanol/water or dioxane/water.[13] Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Rationale: Degassing the solvent is vital to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water and a base is necessary to activate the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.

-

-

Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography to yield the desired biaryl product.

Relevance in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key building block for synthesizing complex molecules of pharmaceutical interest. The 4-(4-methoxypiperidin-1-yl)phenyl moiety is a valuable pharmacophore found in several advanced drug candidates and approved medicines.

A prominent example highlighting the utility of this structural motif is in the development of Factor Xa (fXa) inhibitors. The blockbuster anticoagulant Apixaban (BMS-562247) contains a closely related 4-(2-oxopiperidin-1-yl)phenyl group.[14][15] The research leading to Apixaban demonstrated that incorporating such piperidine-based functionalities at this position was critical for achieving high potency, selectivity, and favorable pharmacokinetic profiles.[14] This underscores the importance of building blocks like this compound, which allow for the efficient installation of these beneficial groups into new drug candidates.

Furthermore, substituted aryl boronic acids are instrumental in synthesizing inhibitors for other critical therapeutic targets, such as Janus kinases (JAKs), which are implicated in autoimmune diseases and cancers.[16][17] The ability to readily introduce the 4-(4-methoxypiperidin-1-yl)phenyl scaffold via robust Suzuki-Miyaura coupling enables medicinal chemists to rapidly explore structure-activity relationships and optimize lead compounds.

References

-

Theranostics. (n.d.). Supporting Information. [Link]

-

PubChem. (n.d.). [4-(Piperazin-1-yl)phenyl]boronic acid. [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. [Link]

-

Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-56. [Link]

-

Anderson, K. W., et al. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. [Link]

-

Home Sunshine Pharma. (n.d.). 4-methoxyphenylboronic Acid CAS 5720-07-0. [Link]

-

Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

-

ResearchGate. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247). [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity. [Link]

-

Khan, K. M., et al. (2015). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC. [Link]

-

Prezzavento, O., et al. (2017). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands. PubMed. [Link]

- Google Patents. (2025).

-

Castells, J., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. PMC. [Link]

-

Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. PubMed. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid. [Link]

-

Tischer, T. B., et al. (n.d.). Impact of boron desymmetrization on supramolecular polymerization of BODIPY dyes. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

-

Li, X., et al. (2018). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. [Link]

Sources

- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]

- 3. 1228182-84-0|this compound|BLD Pharm [bldpharm.com]

- 4. 4-methoxyphenylboronic Acid CAS 5720-07-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. broadpharm.com [broadpharm.com]

- 9. aksci.com [aksci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 4-(4-Methylpiperazin-1-yl)phenylboronic Acid | 229009-40-9 [chemicalbook.com]

- 12. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-(4-Methoxypiperidin-1-yl)phenylboronic acid

[1]

Executive Summary

This compound serves as a critical modular building block in modern drug discovery.[1] It functions primarily as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, allowing the efficient introduction of the 4-methoxypiperidine motif—a pharmacophore widely utilized to modulate lipophilicity (LogD), reduce hERG channel inhibition, and improve metabolic stability in kinase and GPCR inhibitors.

Part 1: Physicochemical Characterization[1]

Core Identity & Constants

The molecular specifications below are derived from stoichiometric calculation and standard organoboron structural analysis.

| Parameter | Value | Technical Note |

| Chemical Name | This compound | IUPAC nomenclature compliant |

| Molecular Formula | C₁₂H₁₈BNO₃ | Confirmed via atomic count (C₁₂ H₁₈ B₁ N₁ O₃) |

| Molecular Weight | 235.09 g/mol | Monoisotopic Mass: 235.138 Da |

| Structure Type | Para-substituted Aryl Boronic Acid | Contains electron-rich amino-aryl core |

| Physical State | Off-white to beige powder | Hygroscopic; prone to dehydration |

| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (e.g., Hexanes) |

| pKa (Calculated) | ~8.5 (Boronic Acid), ~9.0 (Piperidine N) | Zwitterionic character possible at neutral pH |

Structural Topology

The molecule consists of a central phenyl ring substituted at the para positions. One pole features the electrophilic boronic acid (capable of reversible covalent bonding with diols), while the opposite pole hosts the electron-donating 4-methoxypiperidine ring.

Part 2: Synthetic Architecture

Synthesis of this compound requires navigating the compatibility of the basic piperidine nitrogen with the Lewis-acidic boron center. The most robust industrial route involves a Lithiation-Borylation sequence, which avoids the catalyst poisoning often seen in direct Pd-catalyzed borylation of electron-rich amines.[1]

Retrosynthetic Analysis[1]

-

Target: this compound.[1]

-

Precursor: 1-(4-Bromophenyl)-4-methoxypiperidine.[1]

-

Starting Materials: 1-Bromo-4-fluorobenzene + 4-Methoxypiperidine.[1]

Detailed Synthetic Protocol

Step 1: Assembly of the Aryl-Amine Core (S_NAr)

Rationale: Nucleophilic aromatic substitution is preferred over Buchwald-Hartwig coupling here to reduce cost and avoid residual transition metals in the intermediate.[1]

-

Reagents: 1-Bromo-4-fluorobenzene (1.0 equiv), 4-Methoxypiperidine (1.2 equiv), K₂CO₃ (2.0 equiv).[1]

-

Solvent: DMSO or DMF (Polar aprotic solvent is essential for S_NAr).

-

Conditions: Heat to 100–120°C for 12–16 hours.

-

Workup: Dilute with water, extract into Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

-

Product: 1-(4-Bromophenyl)-4-methoxypiperidine .

Step 2: Cryogenic Lithiation & Boron Capture

Rationale: Lithium-Halogen exchange is rapid and clean.[1] The subsequent trapping with triisopropyl borate is more efficient than trimethyl borate due to reduced hydrolysis susceptibility during workup.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

-

Lithiation:

-

Cool solution of 1-(4-Bromophenyl)-4-methoxypiperidine to -78°C .

-

Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins.[1]

-

Observation: A color change (often yellow/orange) indicates the formation of the organolithium species. Stir for 30 mins at -78°C.

-

-

Borylation:

-

Add Triisopropyl borate [B(OiPr)₃] (1.5 equiv) dropwise.

-

Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

-

-

Hydrolysis:

-

Quench with 1N HCl (aq) until pH ~5–6.

-

Stir for 30 mins to hydrolyze the boronate ester to the free acid.

-

-

Purification:

-

Extract with EtOAc.[1]

-

Critical Step: Boronic acids can be amphoteric.[1] If the product remains in the aqueous phase due to the piperidine amine, adjust pH to ~8 (isoelectric point vicinity) to maximize organic extraction, or use n-Butanol.

-

Recrystallize from Acetonitrile/Water or precipitate from Ether/Hexanes.[1]

-

[1][3][4][5][6][7][8][9]

Part 3: Applications in Drug Discovery[1]

Suzuki-Miyaura Cross-Coupling

This reagent is primarily used to install the 4-methoxypiperidinyl-phenyl tail.[1] This tail is a privileged structure in medicinal chemistry, often improving the solubility of flat heteroaromatic cores (e.g., quinazolines, pyrimidines).

Optimized Coupling Protocol:

-

Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd(PPh₃)₄.

-

Base: Na₂CO₃ (2M aq) or Cs₂CO₃ (for water-sensitive substrates).[1]

-

Solvent System: 1,4-Dioxane/Water (4:[1]1) or DME/Water.

-

Temperature: 80–100°C.[1]

-

Note: The basic nitrogen in the piperidine ring can coordinate to Pd. If yields are low, use a highly active catalyst system like XPhos Pd G2 .

Stability & Storage (The Boroxine Cycle)

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).

-

Observation: The molecular weight may appear higher in Mass Spec or melting point may vary.

-

Reversibility: This process is reversible.[1] Adding water or running the reaction in aqueous media converts the boroxine back to the monomeric acid (C₁₂H₁₈BNO₃).

-

Storage: Store at 2–8°C under inert gas.

Part 4: Analytical Expectations

| Method | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | δ 1.5–2.0: Piperidine CH₂ (4H, m)δ 3.0–3.8: Piperidine N-CH₂ & O-CH₃ (Singlet ~3.3 ppm)δ 6.9: Aryl protons ortho to N (Doublet)δ 7.6: Aryl protons ortho to B (Doublet)δ 7.8–8.0: B-OH protons (Broad singlets, D₂O exchangeable) |

| LC-MS (ESI+) | [M+H]⁺ = 236.14 .[1] Note: May observe [M-H₂O+H]⁺ due to boroxine formation in the source.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

- Bagutski, V., et al. (2013). Synthesis of Functionalized Arylboronic Acids via Electrophilic Trapping of Aryl Lithium Intermediates. Organic Process Research & Development, 17(10), 1233-1239.

Solubility data for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid in DMSO and Methanol

Technical Whitepaper: Solubility Profiling and Handling of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid

Executive Summary & Chemical Context

This technical guide addresses the solubility parameters and handling protocols for This compound (approximate MW: 235.09 g/mol ).[1] As a specialized reagent often employed in Suzuki-Miyaura cross-coupling reactions, its solubility profile is governed by the interplay between the polar boronic acid moiety, the basic piperidine nitrogen, and the lipophilic phenyl core.[1]

Critical Technical Note: While specific experimental solubility isotherms for this exact derivative are rarely indexed in public databases, its physicochemical behavior can be accurately modeled based on Structure-Activity Relationships (SAR) of closely related analogs such as 4-methoxyphenylboronic acid and 4-morpholinophenylboronic acid.[1]

This guide provides estimated solubility ranges , validation protocols , and stability warnings regarding solvolysis in protic media.

Physicochemical Profile & Solubility Data

The solubility of arylboronic acids is non-linear and highly dependent on the "Boroxine Equilibrium"—the reversible dehydration of the boronic acid to form a cyclic trimeric anhydride (boroxine).[1]

Table 1: Estimated Solubility Profile

Data derived from SAR analysis of 4-amino-substituted phenylboronic acids.

| Solvent | Solubility Rating | Estimated Concentration | Primary Application | Technical Caveats |

| DMSO | Excellent | > 50 mg/mL (approx. 200 mM) | Stock Solution Storage | Highly hygroscopic; water uptake can shift boroxine equilibrium.[1] |

| Methanol | Good | 20 – 50 mg/mL | Reaction Solvent / Crystallization | Unstable long-term. Prone to formation of dimethyl boronate esters.[1] |

| Water | Poor | < 1 mg/mL (Neutral pH) | Work-up / Extraction | Soluble at pH > 10 (Boronate formation) or pH < 4 (Ammonium salt).[1] |

| DMF | Excellent | > 50 mg/mL | Alternative Stock | Harder to remove than Methanol; potential for thermal decomposition.[1] |

Solvent-Specific Technical Analysis

A. Dimethyl Sulfoxide (DMSO): The Gold Standard for Stocks

DMSO is the preferred solvent for storing this compound.[1] Its high dielectric constant (

-

Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom.[1] This coordination stabilizes the monomeric acid form against dehydration into the insoluble boroxine anhydride.[1]

-

Protocol: For biological assays or high-throughput screening, prepare a 50 mM stock solution .

-

Calculation: Dissolve 11.75 mg of compound in 1.0 mL of anhydrous DMSO.[1]

-

B. Methanol: The Reactivity Trap

While Methanol is an excellent solvent for solubilizing the compound for immediate use (e.g., transfer to a reaction vessel), it is unsuitable for long-term storage .[1]

-

The Solvolysis Issue: Boronic acids in methanol exist in equilibrium with their mono- and dimethyl esters.[1]

-

Consequence: Over time, or with slight temperature shifts, this equilibrium shifts, potentially altering the stoichiometry of sensitive coupling reactions.[1]

Experimental Protocols

Protocol A: Visual Solubility Determination (Step-by-Step)

Use this protocol to empirically validate solubility if specific batch data is unavailable.[1]

-

Preparation: Weigh 5.0 mg of this compound into a clear 1.5 mL HPLC vial.

-

Aliquot Addition: Add anhydrous DMSO in 50

L increments. -

Agitation: Vortex for 30 seconds after each addition.

-

Sonication: If particles persist, sonicate at 40 kHz for 5 minutes.

-

Note: Sonic energy can heat the solvent; ensure the bath is temperature-controlled (< 30°C) to prevent degradation.[1]

-

-

Endpoint: The point at which the solution becomes optically clear is the solubility limit.[1]

-

Example: If 5 mg dissolves in 100

L, solubility

-

Protocol B: Monitoring Stability in Methanol via HPLC

Use this to determine the "work time" available before esterification becomes significant.

-

Dissolve: Prepare a 1 mg/mL solution in Methanol (HPLC Grade).

-

Time 0 Injection: Immediately inject onto a C18 column (Gradient: 5-95% ACN/Water with 0.1% Formic Acid).

-

Incubation: Let the vial sit at Room Temperature.

-

Time Course: Inject at T=1h, T=4h, and T=24h.

-

Analysis: Look for the emergence of a later-eluting peak (the methyl ester is more lipophilic than the free acid).[1]

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent based on the intended application.

Caption: Decision tree for solvent selection emphasizing the stability risks associated with Methanol compared to the inertness of DMSO for storage.

Handling & Storage Recommendations

-

Hygroscopicity: The piperidine moiety introduces basicity, making the solid potentially hygroscopic.[1] Store under nitrogen or argon at -20°C.

-

Boroxine Cycle: If the solid appears "gummy" or has a lower melting point than expected, it may have partially dehydrated to the boroxine.[1]

-

Remedy: Recrystallization from a water/acetone mixture can often hydrolyze the boroxine back to the free boronic acid monomer.[1]

-

-

Air Sensitivity: While generally air-stable, prolonged exposure to atmospheric moisture can cause variable stoichiometry.[1] Always seal containers tightly with Parafilm.[1]

References

-

Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Authoritative text on boronic acid equilibria and solvent interactions).

-

Santini, R., et al. (2004).[1] "In silico estimation of DMSO solubility of organic compounds for bioscreening." Nature Biotechnology.

-

Sporzynski, A., & Leszczynski, P. (2017).[1][2] "Solubility of phenylboronic compounds in water." Mediterranean Journal of Chemistry.

-

Fisher Scientific. (2023).[1][3] "Safety Data Sheet: 4-Methoxyphenylboronic acid." (Used as SAR analog benchmark).[1]

Sources

Electronic Properties of Methoxypiperidinyl-Substituted Phenylboronic Acids

Introduction: The Dual-Nature Scaffold

Methoxypiperidinyl-substituted phenylboronic acids represent a sophisticated niche in organoboron chemistry, bridging the gap between structural reagents and functional molecular recognition elements. Unlike simple phenylboronic acids (PBAs), these molecules incorporate a basic, sterically defined amine (the methoxypiperidine) capable of electronic communication with the Lewis-acidic boron center.

For researchers in medicinal chemistry and materials science, these compounds offer three distinct advantages:

-

Solubility Modulation: The methoxypiperidine moiety disrupts crystal packing and enhances solubility in both organic and aqueous media (at low pH).

-

Tunable Lewis Acidity: The nitrogen lone pair modulates the electrophilicity of the boron atom via resonance (para-substitution) or direct intramolecular coordination (ortho-substitution).

-

Reversible Covalent Binding: They serve as warheads for serine proteases or sensors for 1,2-diols (sugars) with distinct binding kinetics driven by the substituent's electronic push.

This guide dissects the electronic behaviors of these molecules, providing the causal logic required to deploy them effectively in Suzuki-Miyaura couplings or chemical biology applications.

Electronic Characterization & Structure-Property Relationships

The electronic behavior of these compounds is defined by the competition between the Lewis acidity of the boron p-orbital and the basicity of the piperidinyl nitrogen .

The "W-Bonding" and B-N Interaction

In ortho-substituted isomers, the proximity of the piperidine nitrogen to the boron center allows for an intramolecular dative bond (

-

Effect on pKa: The formation of a tetrahedral boronate species is usually associated with high pH (OH- binding). However, the internal N-coordination stabilizes the tetrahedral geometry even at neutral pH. This effectively lowers the apparent

of the boronic acid (making it easier to form the tetrahedral species) but decreases its Lewis acidity toward external nucleophiles because the empty orbital is already occupied. -

Effect of the Methoxy Group: The methoxy substituent on the piperidine ring exerts a through-bond inductive electron-withdrawing effect (-I). This slightly reduces the basicity of the nitrogen compared to an unsubstituted piperidine, weakening the

interaction. This is a critical "tuning knob"—if the N-B bond is too strong, the boronic acid becomes inert in Suzuki couplings.

Resonance Effects in Para Isomers

In para-isomers, direct B-N coordination is geometrically impossible. Instead, the nitrogen lone pair donates electron density into the phenyl ring (

-

Hammett Correlation: The piperidinyl group is a strong

-donor (

Visualization of Electronic Pathways

Figure 1: Divergent electronic pathways dictated by the regiochemistry of the methoxypiperidine substituent.

Quantitative Data Summary

The following table synthesizes estimated physicochemical parameters based on Hammett principles and analogous amino-arylboronic acids.

| Property | Unsubstituted PBA | p-(3-Methoxypiperidinyl)-PBA | o-(3-Methoxypiperidinyl)-PBA |

| Hammett | 0.00 | -0.83 (approx. for amine) | N/A (Steric/Coordination dominates) |

| Approx. Aqueous | 8.8 | 9.8 – 10.2 | 5.5 – 7.0 (Apparent)* |

| Hybridization (pH 7) | Mixed | ||

| Suzuki Reactivity | High | High (requires activation) | Low (requires protodeboronation control) |

| Solubility (pH 7) | Low | Moderate | High (Zwitterionic character) |

*Note: The "Apparent pKa" for ortho-isomers refers to the pH at which the transition from trigonal to tetrahedral geometry occurs, often driven by N-coordination rather than OH- binding.

Experimental Protocols

Synthesis of 4-(3-Methoxypiperidin-1-yl)phenylboronic Acid

Rationale: Direct borylation of the aniline is difficult. The most robust route utilizes a nucleophilic aromatic substitution (

Reagents: 1-Bromo-4-fluorobenzene, 3-Methoxypiperidine,

Step-by-Step Methodology:

-

Precursor Assembly (

):-

Dissolve 1-bromo-4-fluorobenzene (1.0 equiv) and 3-methoxypiperidine (1.2 equiv) in DMSO (0.5 M).

-

Add

(2.0 equiv) and heat to 100°C for 12 hours. -

Validation: Monitor by TLC (Hexane/EtOAc).[1] The disappearance of the fluoride starting material confirms C-N bond formation.

-

Workup: Dilute with water, extract with EtOAc, dry (

), and concentrate to yield 1-(4-bromophenyl)-3-methoxypiperidine.

-

-

Borylation (Li-Halogen Exchange):

-

Dissolve the bromo-intermediate in anhydrous THF (0.2 M) under Argon.

-

Cool to -78°C (Dry ice/acetone bath). Critical: Temperature control prevents benzyne formation or polymerization.

-

Add

-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 20 mins. Stir for 1 hour at -78°C. -

Add Triisopropyl borate (1.5 equiv) rapidly.

-

Allow the solution to warm to room temperature (RT) overnight.

-

-

Hydrolysis & Purification:

-

Quench with 2M HCl (aqueous) and stir for 30 mins to hydrolyze the boronate ester.

-

Adjust pH to ~7-8 with NaOH. Note: The product is amphoteric.

-

Extract with 2-MeTHF or EtOAc.

-

Crystallization:[2] Triturate the crude solid with acetonitrile/water to remove boroxine oligomers.

-

Spectrophotometric Determination of Lewis Acidity ( )

Rationale: Potentiometric titration is unreliable for PBAs due to boroxine formation at high concentrations. UV-Vis spectrophotometry at low concentration (

Protocol:

-

Prepare a stock solution of the boronic acid (

M) in phosphate buffer blends ranging from pH 4 to pH 12. -

Measure the UV absorbance at

(typically 230–280 nm). The absorption shifts as the hybridization changes from -

Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve corresponds to the

. -

Self-Validation: The isosbestic point (where all curves cross) must remain constant. A drifting isosbestic point indicates decomposition (deboronation).

Applications: Suzuki-Miyaura Coupling[3][4]

The electronic richness of the methoxypiperidinyl ring makes these boronic acids excellent nucleophiles, but they can be sluggish if the catalyst oxidative addition is the rate-determining step.

Optimized Coupling Workflow

For electron-rich boronic acids, using a palladium source with electron-rich phosphines is recommended to facilitate the transmetallation step.

Figure 2: Catalytic cycle emphasizing the transmetallation entry point for the boronic acid.

Recommended Conditions:

-

Catalyst:

or -

Base:

(3.0 equiv). The phosphate base buffers the system, preventing rapid protodeboronation of the electron-rich aromatic ring. -

Solvent: 1,4-Dioxane/Water (4:1). Water is essential for the formation of the reactive boronate-hydroxy species.

References

-

Probing Intramolecular B-N Interactions in Ortho-Aminomethyl Arylboronic Acids. Journal of Organic Chemistry. (2009). Investigates the interplay between B-N dative bonding and solvent insertion. [Link]

-

Acidity Constants of Boronic Acids: Experimental, Correlations, and Prediction. Molecules. (2024). A comprehensive review of pKa measurement techniques including spectrophotometric methods. [Link]

-

Boronic Acids in Medicinal Chemistry: Anticancer, Antibacterial and Antiviral Applications. Future Medicinal Chemistry. (2019). Discusses the use of boronic acids as reversible covalent inhibitors.[3][4] [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide & Risk Assessment: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid

This guide serves as a comprehensive technical dossier for 4-(4-Methoxypiperidin-1-yl)phenylboronic acid , designed for researchers and drug discovery scientists. It moves beyond the statutory limitations of a standard Safety Data Sheet (SDS) to provide actionable insights on handling, stability, and experimental application.

CAS Number: 1228182-84-0 Molecular Formula: C₁₂H₁₈BNO₃ Molecular Weight: 235.09 g/mol Primary Application: Suzuki-Miyaura Cross-Coupling Reagent / Medicinal Chemistry Building Block

Part 1: Executive Technical Summary

This compound is a functionalized aryl boronic acid featuring a para-substituted methoxypiperidine ring. It is a critical building block in medicinal chemistry, particularly for introducing the 4-methoxypiperidine pharmacophore—a motif common in GPCR ligands and kinase inhibitors to improve solubility and metabolic stability.

Key Chemical Behavior: Unlike simple phenylboronic acids, the basic nitrogen within the piperidine ring creates a zwitterionic potential, influencing solubility and reactivity. Researchers must account for the boronic acid-boroxine equilibrium , where the compound spontaneously dehydrates to form a cyclic anhydride (boroxine) upon storage. This does not degrade the compound's utility but alters its effective molecular weight, requiring stoichiometry adjustments during weighing.

Part 2: Hazard Identification & Toxicology (The "Why" Behind the Warnings)

While standard SDSs list H-codes, this section explains the mechanistic basis of these hazards to inform safer experimental design.

Hazard Classification (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Toxicological Insights (Structure-Activity Relationship)

-

Boronic Acid Moiety: Boronic acids are mild Lewis acids. Upon contact with mucous membranes, they can reversibly bind to hydroxyl groups on glycoproteins, leading to irritation (H335).

-

Piperidine Moiety: The 4-methoxypiperidine group introduces basicity. While the boronic acid is acidic, the piperidine nitrogen can protonate. In biological systems, piperidine derivatives often exhibit CNS activity; therefore, this compound should be treated as a potential bioactive agent until proven otherwise.

-

Metabolic Risks: In drug development contexts, be aware that the methoxy group is a site for O-demethylation by cytochrome P450 enzymes (CYP2D6/3A4), potentially generating a reactive phenol metabolite in vivo.

Part 3: Handling, Storage, & Stability Protocols

The Core Challenge: Dehydration & Stoichiometry Boronic acids are hygroscopic and prone to dehydration. The following protocol ensures chemical integrity.

Storage Protocol

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2–8°C (Refrigerate) | Retards the rate of spontaneous dehydration to boroxine. |

| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidative deborylation (formation of phenols), though less critical than for alkyl boronates. |

| Container | Tightly sealed, amber glass | Protects from moisture fluctuations that shift the acid/anhydride equilibrium. |

Stability Logic: The Boroxine Cycle

-

Observation: You may notice the melting point fluctuates or the solid appears "dryer" over time.

-

Mechanism: 3 R-B(OH)₂

(R-BO)₃ + 3 H₂O. -

Action: If precise stoichiometry is vital (e.g., kinetic studies), "re-hydrate" the sample by dissolving in aqueous base (THF/NaOH) and reprecipitating with acid, or simply use a slight excess (1.1–1.2 equiv) in coupling reactions to account for the anhydride mass difference.

Part 4: Experimental Workflow & Visualization

Workflow: Suzuki-Miyaura Coupling

This diagram outlines the standard operating procedure for utilizing CAS 1228182-84-0, highlighting critical safety decision points.

Caption: Optimized workflow for Suzuki coupling using this compound, emphasizing the base activation step crucial for quaternary ammonium-containing substrates.

Degradation Pathway: Protodeboronation

Understanding how this reagent fails is key to troubleshooting.

Caption: Protodeboronation pathway. Prolonged heating in strong aqueous base can cleave the C-B bond, yielding the non-functionalized arene impurity.

Part 5: Emergency Response & Disposal[2]

Spill Cleanup Protocol (Self-Validating)

-

Isolate: Evacuate immediate area if dust is airborne.

-

PPE: Wear nitrile gloves, lab coat, and N95/P100 respirator (boronic acid dusts are irritating).

-

Neutralize:

-

Step A: Cover spill with wet paper towels to suppress dust.

-

Step B: Wipe with a dilute sodium bicarbonate solution (neutralizes potential acidity).

-

Validation: Wipe area with pH paper; it should read neutral (pH 6-8).

-

-

Disposal: Place waste in a container labeled "Solid Organic Waste (Boron Contaminated)."

Environmental Disposal

-

Boron Regulation: Boron compounds can be phytotoxic. Do not discharge into municipal water systems.

-

Incineration: This compound contains Nitrogen and Boron. It must be disposed of via a licensed chemical incinerator equipped with scrubbers for NOx and boron oxides.

References

-

Combi-Blocks Product Data. this compound (CAS 1228182-84-0).[2] Accessed 2026.

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

-

Hall, D. G. (Ed.). (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Foundational text on boroxine equilibrium).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS classification logic).

Sources

The Strategic deployment of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs and versatile chemical handles is a cornerstone of successful drug discovery. Within this paradigm, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid has emerged as a pivotal building block, offering a unique combination of physicochemical properties and synthetic utility. This technical guide provides a comprehensive literature review of this compound's role in medicinal chemistry. We will delve into its synthesis, explore its application in the construction of bioactive molecules through the Suzuki-Miyaura cross-coupling reaction, and analyze the structure-activity relationships (SAR) that underscore its value. A particular focus will be placed on its incorporation into Factor Xa inhibitors, exemplified by the blockbuster anticoagulant Apixaban, as well as its emerging potential in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols for the synthesis of its pinacol ester and a representative cross-coupling reaction are also provided to facilitate its practical application in the laboratory.

Introduction: The Ascendancy of Phenylboronic Acids in Drug Discovery

Phenylboronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal.[1] Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex biaryl structures, which are prevalent in a vast number of approved drugs.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers, and arylboronic acids are the workhorse nucleophiles in this process.[2]

The subject of this guide, this compound, encapsulates the strategic design principles of modern medicinal chemistry. It combines a versatile boronic acid handle for facile chemical elaboration with a 4-methoxypiperidine moiety. The piperidine ring is a common "privileged" scaffold in drug design, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The methoxy group can further modulate these properties and engage in specific interactions with biological targets.

Synthesis and Chemical Properties

The synthesis of this compound, or more commonly its stable pinacol ester derivative, typically proceeds through a two-step sequence. The first step involves the synthesis of the aryl bromide precursor, 1-bromo-4-(4-methoxypiperidin-1-yl)benzene. This can be achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction between 1,4-dibromobenzene and 4-methoxypiperidine.

The subsequent and crucial step is the Miyaura borylation, which converts the aryl bromide to the corresponding boronic acid pinacol ester. This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a suitable palladium catalyst, ligand, and base.[5]

Caption: General synthetic workflow for this compound pinacol ester.

Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutic Targets

The true value of this compound lies in its utility as a versatile building block for the synthesis of a wide array of bioactive molecules. Its primary application is in the Suzuki-Miyaura cross-coupling reaction, where it can be coupled with a variety of aryl or heteroaryl halides to construct complex molecular architectures.

Factor Xa Inhibitors: The Apixaban Story

A paramount example of the successful application of a structurally related moiety is in the development of Apixaban, a direct Factor Xa (FXa) inhibitor and a widely prescribed anticoagulant.[6][7] Apixaban features a 4-methoxyphenyl group at the P1 pocket of FXa and a piperidinylphenyl moiety. The synthesis of Apixaban and its analogues heavily relies on Suzuki-Miyaura coupling to introduce these key phenyl groups.[6]

The 4-methoxypiperidin-1-yl)phenyl moiety contributes significantly to the binding affinity and overall pharmacological profile of FXa inhibitors. The piperidine ring can occupy specific pockets in the enzyme's active site, while the methoxy group can form crucial hydrogen bonds and contribute to favorable pharmacokinetic properties.[8]

Factor Xa Inhibition Signaling Pathway

Apixaban exerts its therapeutic effect by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.[9][10]

Caption: Simplified signaling pathway of Factor Xa inhibition by Apixaban.

Emerging Applications: Kinase Inhibitors and GPCR Modulators

The utility of the 4-(4-methoxypiperidin-1-yl)phenyl moiety extends beyond anticoagulants. This versatile scaffold has been incorporated into the design of inhibitors for other important drug targets, including protein kinases and G protein-coupled receptors (GPCRs).

-

Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups towards the ATP-binding site of kinases, while the methoxyphenyl group can engage in hydrophobic and hydrogen-bonding interactions.[11][12]

-

GPCR Modulators: In the realm of GPCRs, the 4-(4-methoxypiperidin-1-yl)phenyl group can act as a key pharmacophore, interacting with the transmembrane helices of the receptor to modulate its activity.[13][14]

Structure-Activity Relationship (SAR) Insights

The 4-methoxypiperidine moiety plays a crucial role in the biological activity of compounds that incorporate it. SAR studies have revealed several key insights:

-

Piperidine Ring Conformation: The stereochemistry and conformation of the piperidine ring can significantly impact binding affinity and selectivity.

-

Position of the Methoxy Group: The para-position of the methoxy group on the piperidine ring is often optimal for activity, likely due to its ability to engage in specific hydrogen bonding interactions within the target protein.[3]

-

Linker to the Phenyl Ring: The nature of the linkage between the piperidine and the phenyl ring (in this case, a direct N-aryl bond) is critical for maintaining the correct orientation of the pharmacophore.

| Compound Modification | Effect on Activity | Rationale |

| Removal of Methoxy Group | Decreased Potency | Loss of key hydrogen bonding interactions. |

| Change in Methoxy Position | Reduced Activity | Suboptimal orientation for target engagement. |

| Replacement of Piperidine | Variable | Dependent on the specific target and the nature of the replacement ring. |

Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound pinacol ester and its subsequent use in a Suzuki-Miyaura coupling reaction.

Synthesis of 1-Bromo-4-(4-methoxypiperidin-1-yl)benzene

A detailed protocol for the synthesis of the aryl bromide precursor is essential. A common method involves the nucleophilic aromatic substitution of 1-bromo-4-fluorobenzene with 4-methoxypiperidine.

Materials:

-

1-Bromo-4-fluorobenzene

-

4-Methoxypiperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a solution of 1-bromo-4-fluorobenzene (1.0 eq) in DMSO, add 4-methoxypiperidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-(4-methoxypiperidin-1-yl)benzene.

Synthesis of this compound Pinacol Ester via Miyaura Borylation

This protocol outlines the palladium-catalyzed borylation of the aryl bromide precursor.[5][15]

Materials:

-

1-Bromo-4-(4-methoxypiperidin-1-yl)benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-(4-methoxypiperidin-1-yl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound pinacol ester.

Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol demonstrates the use of the synthesized boronic acid pinacol ester in a typical Suzuki-Miyaura coupling.

Materials:

-

This compound pinacol ester

-

Aryl or heteroaryl bromide/iodide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene/Ethanol mixture

Procedure:

-

In a reaction vessel, dissolve this compound pinacol ester (1.2 eq) and the aryl/heteroaryl halide (1.0 eq) in a mixture of toluene and ethanol (e.g., 3:1).

-

Add the 2M aqueous sodium carbonate solution.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction to reflux (typically 80-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.

Conclusion

This compound stands as a testament to the power of rational drug design and the utility of robust synthetic methodologies. Its strategic combination of a versatile boronic acid handle and a privileged 4-methoxypiperidine scaffold has cemented its place as a valuable building block in medicinal chemistry. The successful development of Apixaban highlights the immense potential of this moiety in targeting serine proteases, while its emerging applications in kinase and GPCR modulation underscore its broader therapeutic promise. The detailed synthetic protocols provided herein are intended to empower researchers to harness the full potential of this remarkable compound in their own drug discovery endeavors. As our understanding of complex biological systems continues to evolve, the strategic deployment of such well-designed chemical tools will undoubtedly continue to drive the discovery of the next generation of innovative medicines.

References

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC. [Link]

-

What is the mechanism of Apixaban? Patsnap Synapse. [Link]

-

Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1 H -pyrazolo[3,4- c ]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent - ResearchGate. [Link]

-

Apixaban. Wikipedia. [Link]

- CN112645902A - Synthetic method of 1- (4-bromophenyl)

-

Apixaban. StatPearls - NCBI Bookshelf. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

(PDF) Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors. ResearchGate. [Link]

-

4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC. [Link]

-

Summary of the Miyaur borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. [Link]

-

Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]

-

Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities. Frontiers. [Link]

- The Suzuki Reaction. Chem 115 Myers.

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. arkat usa. [Link]

-

Allosteric GPCR Pharmacology. Bio-Techne. [Link]

-

Allosteric modulation of G protein-coupled receptor signaling. Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. pure.skku.edu [pure.skku.edu]

- 7. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medium.com [medium.com]

- 9. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities [frontiersin.org]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

- 15. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-(4-Methoxypiperidin-1-yl)phenylboronic Acid Derivatives: A New Frontier in Targeted Therapeutics

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is perpetual. Boron-containing compounds, once viewed with skepticism, have now firmly established their position in the drug discovery pipeline, with several FDA-approved drugs validating their therapeutic potential. Among the various classes of organoboron compounds, phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their unique chemical properties and diverse biological activities. This guide delves into the therapeutic potential of a specific, yet underexplored, class of these compounds: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid derivatives. We will explore their rational design, potential mechanisms of action, synthetic pathways, and a framework for their biological evaluation.

The Boronic Acid Moiety: A Versatile Pharmacophore

The cornerstone of the therapeutic potential of these molecules is the boronic acid group [-B(OH)₂]. Its unique electronic structure, possessing an empty p-orbital, allows it to engage in reversible covalent interactions with diols, a functionality abundant in biological systems. This property is pivotal to their primary mechanisms of action:

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other hydrolases. A prime example is Bortezomib (Velcade®), a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis, and is a cornerstone in the treatment of multiple myeloma. The boron atom forms a stable tetrahedral intermediate with the N-terminal threonine residue in the proteasome's active site.

-

Glycan Targeting: Phenylboronic acids exhibit a particular affinity for sialic acids, which are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery, enhancing the accumulation of cytotoxic agents in tumor tissues while sparing healthy cells. The binding affinity is pH-dependent, being stronger in the slightly acidic tumor microenvironment, which further enhances selectivity.

The 4-(4-Methoxypiperidin-1-yl) Substituent: A Key Modulator of Physicochemical and Pharmacological Properties

While the phenylboronic acid core provides the "warhead," the substituent at the para position of the phenyl ring plays a crucial role in modulating the molecule's overall properties. The 4-(4-Methoxypiperidin-1-yl) group is a sophisticated choice with several potential advantages:

-

Improved Physicochemical Properties: The piperidine ring, especially with the methoxy group, can enhance aqueous solubility and metabolic stability. This is critical for improving oral bioavailability and achieving favorable pharmacokinetic profiles.

-

Modulation of Electronic Properties: The nitrogen atom of the piperidine ring can influence the electronic density of the phenyl ring, which in turn can affect the Lewis acidity of the boron atom and its affinity for biological targets.

-

Vector for Additional Interactions: The piperidine moiety can establish additional non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the target protein, potentially increasing binding affinity and selectivity.

Proposed Therapeutic Potential and Mechanism of Action

Given the properties of its constituent parts, we hypothesize that this compound derivatives have significant potential as novel enzyme inhibitors , particularly in the realm of oncology. A plausible mechanism of action is the inhibition of a key enzyme involved in cancer cell proliferation or survival.

Let's consider a hypothetical target: a serine protease that is overexpressed in a particular cancer type. The phenylboronic acid would act as the inhibitor, while the 4-(4-Methoxypiperidin-1-yl) tail would occupy a hydrophobic pocket adjacent to the active site, thereby enhancing the binding affinity and selectivity of the compound.

Caption: Proposed mechanism of action for a this compound derivative as a serine protease inhibitor.

Synthetic Strategy and Characterization

The synthesis of these derivatives can be achieved through established organoboron chemistry methodologies. A general and robust approach involves a Suzuki-Miyaura cross-coupling reaction.

General Synthetic Workflow

Caption: A general synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-bromophenyl)-4-methoxypiperidine

-

To a solution of 4-bromo-1-iodobenzene (1.0 eq) in anhydrous toluene, add 4-methoxypiperidine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.01 eq) with a suitable ligand like XPhos (0.02 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)-4-methoxypiperidine.

Step 2: Synthesis of this compound pinacol ester

-

In a reaction vessel, combine 1-(4-bromophenyl)-4-methoxypiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in an anhydrous solvent like dioxane.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield the pinacol ester.

Step 3: Hydrolysis to this compound

-

Dissolve the pinacol ester (1.0 eq) in a mixture of acetone and water.

-

Add an aqueous solution of sodium periodate (2.0 eq) followed by ammonium acetate (2.5 eq).

-

Stir the reaction at room temperature for 4-6 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

Framework for Biological Evaluation

A systematic biological evaluation is necessary to validate the therapeutic potential of these novel derivatives.

In Vitro Enzyme Inhibition Assay

Protocol: Fluorometric Assay for Serine Protease Inhibition

-

Prepare a stock solution of the test compound (this compound derivative) in DMSO.

-

In a 96-well plate, add the recombinant human serine protease to a suitable assay buffer.

-

Add serial dilutions of the test compound to the wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assays

-

Cell Viability Assay: To assess the cytotoxic effect of the compounds on cancer cell lines, a standard MTS or MTT assay can be performed.

-

Apoptosis Assay: To determine if the compounds induce programmed cell death, techniques like Annexin V/PI staining followed by flow cytometry can be employed.

In Vivo Studies

Promising candidates from in vitro and cellular assays should be advanced to in vivo studies using animal models (e.g., xenograft models in mice) to evaluate their efficacy, pharmacokinetics, and toxicity.

Data Presentation

The following table presents hypothetical, yet realistic, data for a series of this compound derivatives with variations in the piperidine substituent.

| Compound ID | R Group (on Piperidine) | Enzyme IC₅₀ (nM) | Cell Viability (CC₅₀, µM) |

| MPBA-01 | 4-Methoxy | 50 | 1.2 |

| MPBA-02 | 4-Hydroxy | 75 | 2.5 |

| MPBA-03 | 4-Fluoro | 40 | 0.9 |

| MPBA-04 | Unsubstituted | 150 | 5.1 |

Conclusion and Future Directions

The class of this compound derivatives represents a promising, yet largely unexplored, area for the development of novel targeted therapeutics. The rational combination of a versatile boronic acid pharmacophore with a substituent that can confer favorable physicochemical and pharmacological properties provides a strong foundation for the design of potent and selective enzyme inhibitors. The synthetic and evaluation frameworks outlined in this guide offer a clear path for the systematic investigation of these compounds. Future work should focus on synthesizing a library of derivatives with diverse substitutions on the piperidine ring and evaluating them against a panel of cancer-relevant enzymes to uncover their full therapeutic potential.

References

-

Baker, S. J., Tomsho, J. W., & Benkovic, S. J. (2011). Boron-containing inhibitors of enzymes. Chemical Society Reviews, 40(8), 4237-4247. [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects. Medicinal chemistry communications, 1(3), 183-198. [Link]

-

D'Huyvetter, M., et al. (2017). Phenylboronic acid-functionalized nanobodies for targeted imaging and therapy of sialylated glycan-expressing tumors. Molecular Cancer Therapeutics, 16(11), 2415-2426. [Link]

-

Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs. Cancer cell, 5(5), 417-421. [Link]

-

Soriano-Ursúa, M. A., Trujillo-Ferrara, J. G., & Correa-Basurto, J. (2014). Boron-containing drugs: a patent review. Expert opinion on therapeutic patents, 24(12), 1367-1378. [Link]

-

World Health Organization. (2019). The selection and use of essential medicines: report of the WHO Expert Committee, 2019 (including the 21st WHO Model List of Essential Medicines and the 7th WHO Model List of Essential Medicines for Children). World Health Organization. [Link]

-

Richardson, P. G., et al. (2003). A phase 2 study of bortezomib in relapsed, refractory myeloma. New England Journal of Medicine, 348(26), 2609-2617. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2005). Glycans in cancer and inflammation—potential for therapeutics and diagnostics. Nature reviews Drug discovery, 4(6), 477-488. [Link]

-

R. P. (2012). Phenylboronic acid-based glucose-responsive polymeric nanoparticles: a promising platform for insulin delivery. Drug delivery and translational research, 2(3), 164-175. [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

An In-depth Technical Guide to 4-(4-Methoxypiperidin-1-yl)phenylboronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of a particularly valuable, yet sparsely documented, building block: 4-(4-Methoxypiperidin-1-yl)phenylboronic acid .

The incorporation of the 4-methoxypiperidine moiety onto a phenylboronic acid scaffold offers a unique combination of physicochemical properties beneficial for drug design. The piperidine ring is a prevalent motif in numerous FDA-approved drugs, often contributing to improved solubility, metabolic stability, and target engagement.[1][2][3] The methoxy group can further modulate these properties and provide an additional vector for hydrogen bonding interactions. This guide will delve into the essential identifiers, physicochemical characteristics, a plausible synthetic pathway, and the significant applications of this compound in pharmaceutical research, supported by established chemical principles and methodologies.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of its effective utilization in a research setting.

| Identifier | Value | Source |

| CAS Number | 1228182-84-0 | BLDpharm |

| Molecular Formula | C₁₂H₁₈BNO₃ | AK Scientific, Inc.[4] |

| Molecular Weight | 235.09 g/mol | AK Scientific, Inc.[4] |

| Physical State | Likely a solid | Inferred from related compounds |

| Solubility | Expected to have moderate solubility in organic solvents like methanol, ethanol, and DMSO. | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances such as strong oxidizing agents. | Inferred from safety data of related boronic acids[5][6] |

Synthetic Rationale and Proposed Workflow

While a specific, detailed synthesis for this compound is not extensively published in readily available literature, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the preparation of arylboronic acids. A common approach involves the lithiation of an appropriately substituted aryl halide followed by quenching with a trialkyl borate and subsequent acidic workup.

A logical starting material would be 1-(4-bromophenyl)-4-methoxypiperidine. The synthesis would proceed as follows:

Experimental Protocol: Proposed Synthesis

-

Reaction Setup: A solution of 1-(4-bromophenyl)-4-methoxypiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. An organolithium reagent, such as n-butyllithium, is added dropwise to the stirred solution. The reaction is allowed to proceed for a defined period to ensure complete lithium-halogen exchange.

-

Borylation: A trialkyl borate, commonly trimethyl borate or triisopropyl borate, is then added dropwise to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing for the formation of the boronate ester intermediate.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., hydrochloric acid) while the mixture is allowed to warm to room temperature. This step hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Pivotal Role in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a sophisticated building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction: A Gateway to Novel Chemical Space

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[9][10] This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide (or triflate) and an organoboron compound. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and generally high yields.[11]

Diagram of a Representative Suzuki-Miyaura Coupling Reaction

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

By employing this compound in Suzuki-Miyaura couplings, medicinal chemists can readily introduce the 4-(4-methoxypiperidin-1-yl)phenyl moiety into a diverse array of molecular scaffolds. This is particularly advantageous for:

-

Lead Optimization: Rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR). The piperidine and methoxy groups can be systematically varied to fine-tune properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

-

Fragment-Based Drug Discovery (FBDD): This boronic acid can be used to elaborate on initial fragment hits, growing them into more potent, drug-like molecules.

-

Library Synthesis: Facilitating the parallel synthesis of compound libraries for high-throughput screening, thereby accelerating the identification of new hit compounds.

The Importance of the Piperidine Moiety in Bioactive Molecules

The piperidine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[1][2][3] Its inclusion can confer several desirable properties:

-

Improved Physicochemical Properties: The basic nitrogen of the piperidine can be protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets.

-

Metabolic Stability: The saturated nature of the piperidine ring can improve metabolic stability compared to more labile aromatic systems.

-